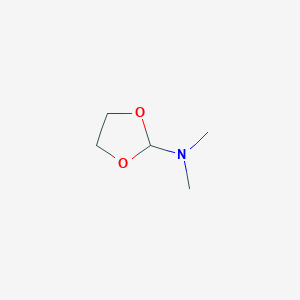
2-Amino-3-methyl-1-butanol
Vue d'ensemble
Description
2-Amino-3-methyl-1-butanol, also known as DL-Valinol, is a chemical compound with the linear formula (CH3)2CHCH(NH2)CH2OH . It has a molecular weight of 103.16 . It is used in the synthesis of 1-allyl-2-pyrroleimines and as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics .
Synthesis Analysis
The synthesis of 2-Amino-3-methyl-1-butanol involves various processes. For instance, it has been used in the synthesis of 1-allyl-2-pyrroleimines . It was also used as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics . More details about its synthesis can be found in the relevant papers .Molecular Structure Analysis
The molecular structure of 2-Amino-3-methyl-1-butanol can be represented by the linear formula (CH3)2CHCH(NH2)CH2OH . The 3D structure of the compound can be viewed using specific software .Chemical Reactions Analysis
2-Amino-3-methyl-1-butanol participates in various chemical reactions. For instance, it has been used in the synthesis of 1-allyl-2-pyrroleimines . It was also used as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics . More details about its chemical reactions can be found in the relevant papers .Physical And Chemical Properties Analysis
2-Amino-3-methyl-1-butanol is a liquid at room temperature . It has a refractive index of n20/D 1.4543 (lit.) and a density of 0.936 g/mL at 25 °C (lit.) . More details about its physical and chemical properties can be found in the relevant papers .Applications De Recherche Scientifique
Pharmacology
In pharmacology, 2-Amino-3-methyl-1-butanol is utilized as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics . These antibiotics are significant for their antifungal properties and potential use in treating life-threatening infections caused by fungi.
Organic Synthesis
The compound serves as a homochiral guest compound in the synthesis of crown ethers . Crown ethers are cyclic chemical compounds that have the ability to selectively bind certain cations, making them useful in various chemical reactions, including those that are enantioselective.
Material Science
In material science, 2-Amino-3-methyl-1-butanol is used in the synthesis of 1-allyl-2-pyrroleimines . These compounds have applications in creating polymers and other materials with specific electronic and structural properties.
Biochemistry Research
This chemical is involved in the study of metabolites and biochemical pathways. It belongs to the class of organic compounds known as 1,2-aminoalcohols , which are important in the study of metabolic reactions and processes .
Medicinal Chemistry
2-Amino-3-methyl-1-butanol: is used to prepare imines and oxazolines by reacting with aldehydes and nitriles, respectively . These reactions are fundamental in the development of pharmaceuticals and complex organic molecules.
Analytical Chemistry
The compound’s role in analytical chemistry includes its use as a standard or reagent in various analytical methods to understand chemical properties and reactions .
Chemical Engineering
In chemical engineering, it is used to develop processes for synthesizing complex organic molecules, such as the aforementioned crown ethers and pyrroleimines , which can be scaled up for industrial production .
Environmental Science
While not directly related to 2-Amino-3-methyl-1-butanol , its structural relative 3-methyl-1-butanol is studied for its role as an indoor air pollutant and its microbial production from environmental sources . Understanding these compounds can lead to better environmental monitoring and pollution control strategies.
Safety and Hazards
Mécanisme D'action
Target of Action
2-Amino-3-methyl-1-butanol, also known as DL-Valinol , is a chiral nucleophile . It primarily targets enzymes and proteins involved in the synthesis of certain compounds, such as 1-allyl-2-pyrroleimines and benanomicin-pradimicin antibiotics . The compound’s role as a nucleophile allows it to donate an electron pair to an electrophile, facilitating various chemical reactions.
Mode of Action
As a chiral nucleophile, 2-Amino-3-methyl-1-butanol interacts with its targets by donating an electron pair to an electrophile in a reaction . This interaction can lead to the formation of new bonds and the synthesis of new compounds. For instance, it has been used in the total synthesis of benanomicin-pradimicin antibiotics .
Biochemical Pathways
It has been used in the synthesis of 1-allyl-2-pyrroleimines and as a homochiral guest compound during the synthesis of crown ethers containing two chiral subunits . These processes likely involve complex biochemical pathways that lead to the production of these compounds.
Pharmacokinetics
Given its molecular weight of 1031628 , it is likely to have good bioavailability due to its relatively small size
Result of Action
The molecular and cellular effects of 2-Amino-3-methyl-1-butanol’s action are largely dependent on the specific reactions it is involved in. For instance, when used as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics, it contributes to the formation of these antibiotics . These antibiotics have potent antimicrobial properties, indicating that 2-Amino-3-methyl-1-butanol’s action can lead to significant biological effects.
Propriétés
IUPAC Name |
2-amino-3-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYYWIJOWOLJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862814 | |
| Record name | (+/-)-Valinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methyl-1-butanol | |
CAS RN |
16369-05-4, 473-75-6, 2026-48-4 | |
| Record name | (±)-Valinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16369-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valinol, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002026484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valinol, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016369054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Valinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-Valinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-2-amino-3-methylbutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-2-amino-3-methylbutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Valinol, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4FX82ATU2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)






